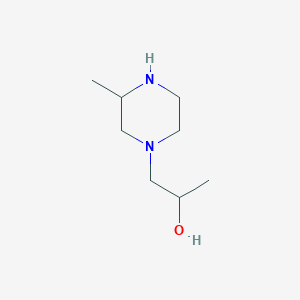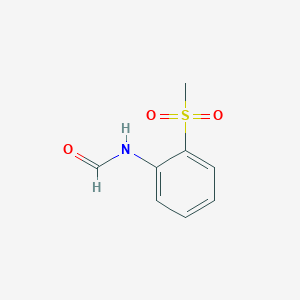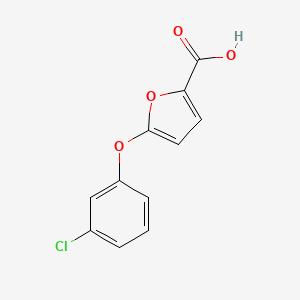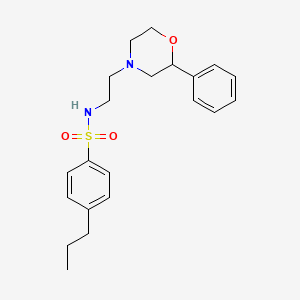![molecular formula C6H9NO2 B2746903 6-Oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 6714-41-6](/img/structure/B2746903.png)
6-Oxa-2-azabicyclo[3.2.1]octan-7-one
Übersicht
Beschreibung
“6-Oxa-2-azabicyclo[3.2.1]octan-7-one” is a chemical compound with the CAS Number: 6714-41-6 . It has a molecular weight of 127.14 . The IUPAC name for this compound is (1R,5S)-6-oxa-2-azabicyclo[3.2.1]octan-7-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The 2-azabicyclo[3.2.1]octane scaffold, to which 6-oxa-2-azabicyclo[3.2.1]octan-7-one belongs, holds significant promise in drug discovery. Researchers have utilized this core as a key synthetic intermediate in the total synthesis of various target molecules. Its nitrogen-containing heterocyclic structure contributes to its bioactivity, making it an attractive scaffold for developing novel pharmaceutical agents .
Synthetic Intermediates in Total Synthesis
The compound serves as a valuable synthetic intermediate in the total synthesis of complex organic molecules. Its unique bicyclic architecture presents both challenges and opportunities for chemists. By incorporating 6-oxa-2-azabicyclo[3.2.1]octan-7-one, researchers can access diverse chemical space and create intricate molecular structures .
Photochemical Transformations
Researchers have explored the valorization of biomass-derived compounds through photochemical reactions. 6-Oxa-2-azabicyclo[3.2.1]octan-7-one participates in these transformations, offering potential applications in sustainable chemistry and green synthesis .
Photocatalysis and Photochemistry
The compound’s photochemical properties have attracted interest. Investigating its behavior under light irradiation can lead to novel synthetic methodologies and applications in areas such as photocatalysis and photoredox chemistry .
Structural Studies and Crystallography
Crystallographic studies have revealed the precise arrangement of atoms in 6-oxa-2-azabicyclo[3.2.1]octan-7-one and related derivatives. Understanding its crystal structures aids in predicting reactivity, stability, and interactions with other molecules .
Functional Group Transformations
Researchers have explored functional group modifications using 6-oxa-2-azabicyclo[3.2.1]octan-7-one as a starting point. Reactions such as tosyl removal and acylation have been investigated, leading to the synthesis of diverse bicyclic compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSZLJIGOXYLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-2-azabicyclo[3.2.1]octan-7-one | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)




![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)